molecular formula C17H15N3O3S B5692863 methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No. B5692863
M. Wt: 341.4 g/mol
InChI Key: ULFOGHHCJOEDMS-UHFFFAOYSA-N
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Description

The compound "methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate" is a subject of interest within the field of organic chemistry, particularly for its synthesis, structural analysis, and potential applications in material science and medicinal chemistry. The compound's structure, characterized by a pyrazole ring fused with phenyl and thienyl groups, offers intriguing chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes that include the formation of pyrazole rings, attachment of phenyl and thienyl groups, and carbonylation reactions. For instance, C-organostannyl- and organosilyl-derivatives of thiophene and pyrazole compounds have been synthesized and characterized, providing a foundation for the synthesis of more complex molecules like "this compound" (Hill et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole rings combined with phenyl and thienyl groups is of great interest due to their potential electronic and photophysical properties. The crystal structure analysis of similar compounds reveals important interactions such as hydrogen bonding and π-π stacking, which influence the stability and reactivity of the molecule (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its derivatives can include nucleophilic substitution, cycloaddition, and hydrogenation processes. These reactions can modify the molecular framework, leading to the development of new materials with unique properties. Azomethine ylides formation from pyrazoline compounds, for example, showcases the potential for creating new chemical structures with varied applications (Metwally et al., 1991).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific compound and the biological system .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact . Safety data is typically determined through laboratory testing and regulatory oversight .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields .

properties

IUPAC Name

methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-15(21)10-18-17(22)13-11-20(12-6-3-2-4-7-12)19-16(13)14-8-5-9-24-14/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFOGHHCJOEDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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